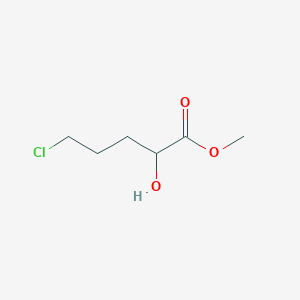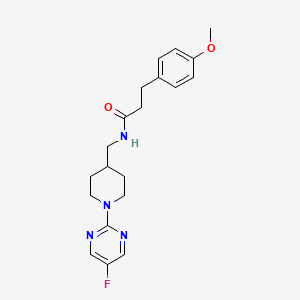
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H25FN4O2 and its molecular weight is 372.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Radiotracer for CB1 Cannabinoid Receptors : This compound has been utilized in the synthesis of radiolabeled compounds, particularly as a potential PET radiotracer for studying CB1 cannabinoid receptors in animal brains. Such applications are crucial for understanding brain receptor dynamics and can aid in neurological research (Katoch-Rouse & Horti, 2003).
Corrosion Inhibition of Iron : Certain derivatives of this compound have been studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. These findings are significant for materials science and engineering applications (Kaya et al., 2016).
Potential Antimicrobial Agents : Some derivatives of this compound have shown significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. This points towards potential applications in developing new antimicrobial drugs (Helal et al., 2013).
CCR3 Receptor Antagonists : Research indicates that derivatives of this compound can act as antagonists for the CCR3 receptor, which may be useful in treating asthma and other inflammatory conditions. This has implications in pharmaceutical development for respiratory and inflammatory diseases (Beecham, 2000).
Gastric Acid Antisecretory Activity : Certain derivatives have been tested for their activity against histamine-induced gastric acid secretion, showing potential as antiulcer agents. This research contributes to the field of gastrointestinal disorder treatments (Ueda et al., 1991).
Neuroprotective and Anti-Ischemic Activity : Studies have demonstrated that certain cinnamide derivatives of this compound display effective neuroprotective activities, suggesting potential therapeutic applications in neurology and for treatment of cerebral infarction (Zhong et al., 2018).
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-27-18-5-2-15(3-6-18)4-7-19(26)22-12-16-8-10-25(11-9-16)20-23-13-17(21)14-24-20/h2-3,5-6,13-14,16H,4,7-12H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFFXBJUWFCDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
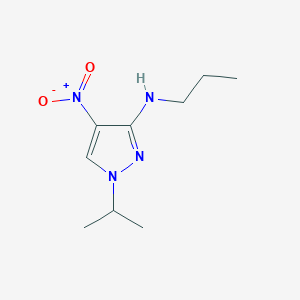
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)
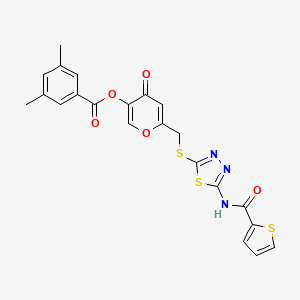
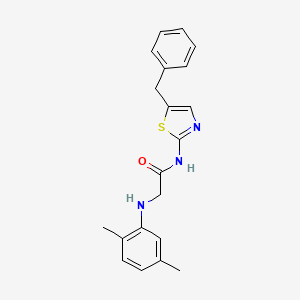
![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
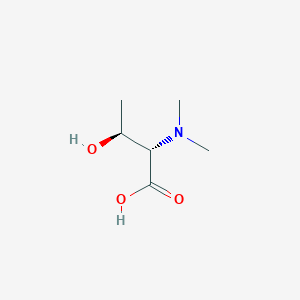
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)
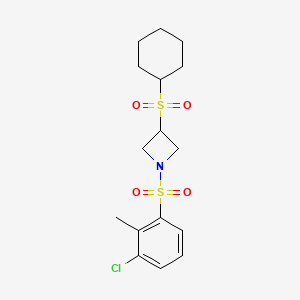
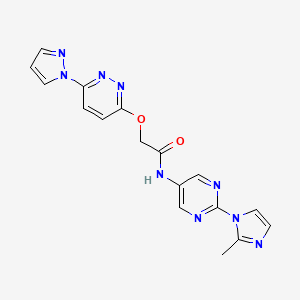
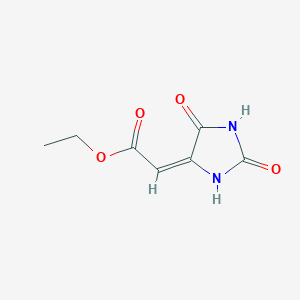
![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)
